Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic core (thiazole and dihydropyrimidine rings) with diverse substituents. Key structural features include:
- Aromatic substituent: A 2-chlorophenyl group at position 5, introducing electron-withdrawing effects that may enhance reactivity or bioactivity .
- Ester functionality: An ethyl carboxylate group at position 6, influencing solubility and metabolic stability .
The compound is synthesized via cyclocondensation of thiouracil derivatives with chloroacetic acid, followed by Knoevenagel condensation with substituted benzaldehydes . Its structural complexity and functional diversity make it a candidate for antimicrobial and anticancer applications, as evidenced by analogs in the literature .
Properties
CAS No. |
624726-73-4 |
|---|---|
Molecular Formula |
C27H25ClN2O6S |
Molecular Weight |
541.0 g/mol |
IUPAC Name |
ethyl (2E)-2-[(4-acetyloxy-3-ethoxyphenyl)methylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H25ClN2O6S/c1-5-34-21-13-17(11-12-20(21)36-16(4)31)14-22-25(32)30-24(18-9-7-8-10-19(18)28)23(26(33)35-6-2)15(3)29-27(30)37-22/h7-14,24H,5-6H2,1-4H3/b22-14+ |
InChI Key |
WLRCCXSXFYTKCW-HYARGMPZSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4Cl)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4Cl)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The initial step involves the cyclization of appropriate starting materials to form the thiazolopyrimidine core. This can be achieved through the reaction of 2-aminothiazole with a suitable aldehyde under acidic conditions.
Substitution Reactions: The introduction of the chlorophenyl and ethoxy groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Acetylation and Esterification: The acetoxy group is introduced through acetylation of the hydroxyl group using acetic anhydride. The final esterification step involves the reaction of the carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and acetoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield ethyl 2-(4-acetoxy-3-formylbenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
Scientific Research Applications
Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-withdrawing groups (e.g., 2-chlorophenyl in the target compound) correlate with enhanced antimicrobial activity compared to electron-donating groups (e.g., 2-methoxyphenyl in Analog 1) .
- Polar substituents (e.g., 4-cyanobenzylidene in Analog 3) improve antioxidant activity by facilitating radical scavenging .
- Bulkier substituents (e.g., 2,4,6-trimethylbenzylidene in Analog 2) may reduce solubility but increase cytotoxicity in cancer models .
Crystallographic and Structural Properties
- Planarity: The thiazolo[3,2-a]pyrimidine core is nearly planar (mean deviation: 0.0108 Å in analogs), with minor distortions due to substituents like the 2-chlorophenyl group .
- Hydrogen bonding : Acetoxy and ethoxy groups in the target compound facilitate intermolecular C–H···O interactions, forming supramolecular chains that enhance crystallinity .
- Dihedral angles : The benzylidene ring in the target compound forms a dihedral angle of 89.86° with the thiazolopyrimidine plane, reducing π-π stacking compared to planar analogs (e.g., 7.97° in Analog 4) .
Biological Activity
Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. This compound exhibits a unique structural configuration that contributes to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article will explore the biological activity of this compound in detail, supported by relevant data tables and research findings.
Molecular Characteristics
- Molecular Formula : C28H28N2O7S
- Molar Mass : 536.6 g/mol
- CAS Number : 324071-65-0
The structure of this compound features a thiazole ring fused with a pyrimidine structure, which is characteristic of many biologically active molecules. The presence of various functional groups such as ethoxy and acetoxy moieties enhances its potential biological activities.
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have been reported to exhibit a wide range of biological activities. Preliminary studies indicate that this compound may possess significant antimicrobial properties.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 62.5 μg/mL | |
| Escherichia coli | 62.5 μg/mL | |
| Candida albicans | No significant effect |
In studies comparing the compound's activity against various bacteria and fungi, it was found to be particularly effective against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, while showing limited effectiveness against fungi such as Candida albicans.
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Thiazolo[3,2-a]pyrimidines have been associated with inhibition of tumor growth in several cancer cell lines.
Table 2: Anticancer Activity Overview
Further investigation through in vitro and in vivo studies is necessary to establish the precise anticancer mechanisms and efficacy of this compound.
Case Studies and Research Findings
- Synthesis and Characterization : A study by Mondal et al. (2021) synthesized various thiazolo[3,2-a]pyrimidine derivatives and evaluated their biological activities. The findings indicated that structural modifications significantly influenced their antimicrobial and anticancer properties .
- Interaction Studies : Understanding how Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl interacts with biological targets is crucial for advancing its clinical applications. Interaction studies can reveal how the compound binds to specific enzymes or receptors involved in disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
